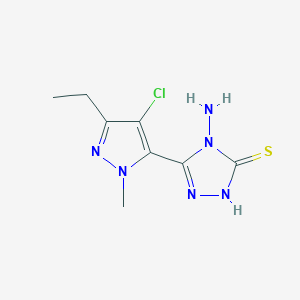
4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various enzymes and receptors.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, the compound has been found to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. In agrochemicals, the compound has been shown to disrupt the biosynthesis of essential plant metabolites, leading to herbicidal and insecticidal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, the compound also has some limitations, such as its low solubility and stability, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the identification of the molecular targets and mechanisms of action of the compound. Additionally, the compound can be further explored for its potential applications in other fields, such as catalysis and energy storage.
In conclusion, 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with promising potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs, agrochemicals, and materials with improved efficacy and selectivity.
Métodos De Síntesis
The synthesis of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods. One of the widely used methods involves the reaction of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkyl halide in the presence of a base.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, the compound has been found to exhibit promising antifungal, antiviral, and anticancer activities. In agrochemicals, the compound has been shown to possess potent herbicidal and insecticidal properties. In material science, the compound has been used as a building block for the synthesis of various functional materials.
Propiedades
Nombre del producto |
4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
|---|---|
Fórmula molecular |
C8H11ClN6S |
Peso molecular |
258.73 g/mol |
Nombre IUPAC |
4-amino-3-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H11ClN6S/c1-3-4-5(9)6(14(2)13-4)7-11-12-8(16)15(7)10/h3,10H2,1-2H3,(H,12,16) |
Clave InChI |
OJBORRDBVXAOAG-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1Cl)C2=NNC(=S)N2N)C |
SMILES canónico |
CCC1=NN(C(=C1Cl)C2=NNC(=S)N2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)


![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)




